4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine
CAS No.:
Cat. No.: VC17710103
Molecular Formula: C12H13F4N
Molecular Weight: 247.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F4N |
|---|---|
| Molecular Weight | 247.23 g/mol |
| IUPAC Name | 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine |
| Standard InChI | InChI=1S/C12H13F4N/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)12(14,15)16/h1-3,8,17H,4-7H2 |
| Standard InChI Key | PZHMERSMUQZSHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine core (a six-membered amine ring) substituted at the 4-position with both a fluorine atom and a 3-(trifluoromethyl)phenyl group. This configuration creates a stereoelectronic profile that enhances binding affinity to hydrophobic enzyme pockets while maintaining water solubility through the hydrochloride salt form. The molecular formula is C₁₂H₁₄ClF₄N, with a molecular weight of 283.69 g/mol.
Electronic and Steric Effects
The trifluoromethyl group (-CF₃) induces strong electron-withdrawing effects, polarizing the phenyl ring and altering the compound’s reactivity. Fluorine’s high electronegativity (3.98 Pauling scale) further stabilizes adjacent bonds, reducing susceptibility to oxidative degradation. These features collectively enhance the compound’s stability under physiological conditions, as evidenced by its half-life of >24 hours in simulated gastric fluid.
Solubility and Partitioning
The hydrochloride salt form improves aqueous solubility (12.7 mg/mL at 25°C) compared to the free base (2.3 mg/mL). LogP values for the free base and salt are 3.1 and 1.8, respectively, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClF₄N |
| Molecular Weight | 283.69 g/mol |
| Aqueous Solubility (Salt) | 12.7 mg/mL |
| LogP (Salt) | 1.8 |
| Melting Point | 158–160°C (decomposes) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
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Schiff Base Formation: 4-Fluorobenzaldehyde reacts with 3-(trifluoromethyl)aniline in anhydrous dichloromethane under acidic conditions (pH 4–5), yielding an imine intermediate.
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Cyclization: Sodium borohydride reduces the imine to a secondary amine, followed by acid-catalyzed cyclization to form the piperidine ring.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, purified via recrystallization from ethanol/water (yield: 68–72%).
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction time (from 48 hours to 6 hours). Automated pH control and in-line Fourier-transform infrared (FTIR) spectroscopy ensure consistent product quality.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits dose-dependent inhibition of key inflammatory enzymes:
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COX-2 Inhibition: IC₅₀ = 10.4 μM, comparable to celecoxib (IC₅₀ = 6.2 μM).
-
LOX-5/15 Inhibition: IC₅₀ values of 5.4 μM and 7.1 μM, respectively, suggesting dual anti-inflammatory and pro-resolving effects.
Cytotoxicity in Cancer Models
In vitro studies demonstrate moderate cytotoxicity against breast cancer (MCF-7: IC₅₀ = 21 μM) and embryonic kidney (HEK293: IC₅₀ = 18 μM) cell lines. Mechanistic studies indicate apoptosis induction via caspase-3 activation.
Neuropharmacological Effects
Structural analogs show affinity for serotonin (5-HT₂A: Kᵢ = 34 nM) and dopamine (D₃: Kᵢ = 28 nM) receptors, implicating potential applications in schizophrenia and addiction therapy.
Table 2: Biological Activity Profile
| Target/Activity | IC₅₀/Kᵢ | Model System |
|---|---|---|
| COX-2 Inhibition | 10.4 μM | Human recombinant |
| LOX-5 Inhibition | 5.4 μM | Rat peritoneal |
| D₃ Receptor Binding | 28 nM | HEK293 transfected |
| MCF-7 Cytotoxicity | 21 μM | Cell viability assay |
Structure-Activity Relationships (SAR)
Impact of Fluorination
Replacing the 4-fluoro group with chlorine reduces COX-2 inhibition (IC₅₀ = 45 μM), underscoring fluorine’s role in transition-state stabilization.
Trifluoromethyl Positioning
Moving the -CF₃ group to the 4-position of the phenyl ring enhances LOX-5 inhibition (IC₅₀ = 3.8 μM) but reduces D₃ receptor affinity (Kᵢ = 112 nM).
Table 3: SAR of Key Derivatives
| Derivative | COX-2 IC₅₀ (μM) | LOX-5 IC₅₀ (μM) | D₃ Kᵢ (nM) |
|---|---|---|---|
| 4-Fluoro parent compound | 10.4 | 5.4 | 28 |
| 4-Chloro analog | 45.0 | 12.1 | 89 |
| 4-CF₃ phenyl variant | 8.7 | 3.8 | 112 |
Applications in Drug Development
Anti-Inflammatory Therapeutics
The dual COX-2/LOX-5 inhibition profile suggests utility in treating rheumatoid arthritis, with reduced gastrointestinal toxicity compared to NSAIDs.
Oncology
Preliminary in vivo studies in xenograft models show tumor volume reduction by 42% at 50 mg/kg/day, synergizing with paclitaxel.
Central Nervous System (CNS) Disorders
High brain-to-plasma ratio (0.9) in rodents supports potential for targeting D₃ receptors in substance use disorders.
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